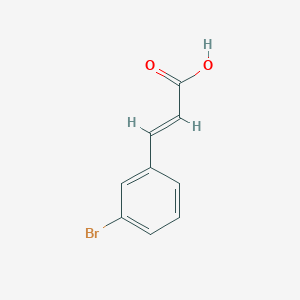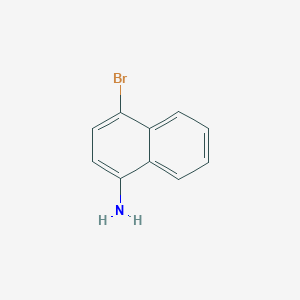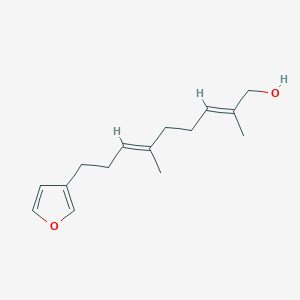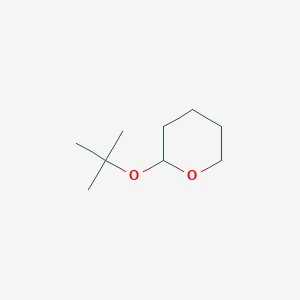
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrahydropyran derivative that has been synthesized using different methods, including the Diels-Alder reaction and ring-closing metathesis.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, which makes it readily available for use in various experiments. Additionally, this compound has unique properties that make it useful in the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in scientific research. One potential direction is the development of new materials, such as polymers and liquid crystals, using this compound. Another potential direction is the use of this compound in drug discovery, where it may be useful in the development of new anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- can be achieved using different methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this case, the diene used is 2,5-dimethylfuran, and the dienophile is ethyl vinyl ether. The reaction occurs under high pressure and high temperature, resulting in the formation of the desired product. Another method used for the synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is ring-closing metathesis, which involves the reaction between a diene and a metal catalyst.
Applications De Recherche Scientifique
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals. It has also been studied for its potential use in drug discovery, where it has shown promising results as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
1927-69-1 |
|---|---|
Nom du produit |
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
Clé InChI |
AYAWLXGRAAEWED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCCCO1 |
SMILES canonique |
CC(C)(C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



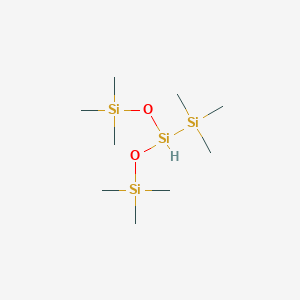
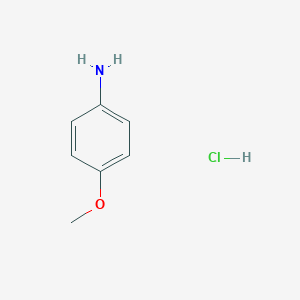
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)
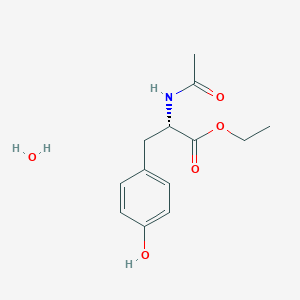
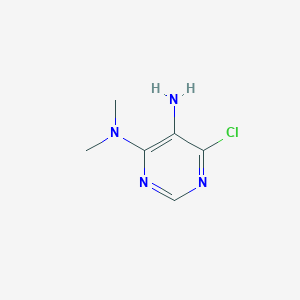
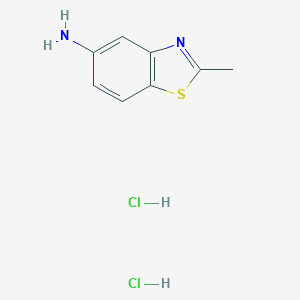
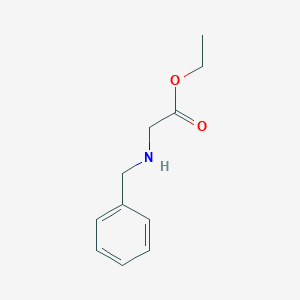
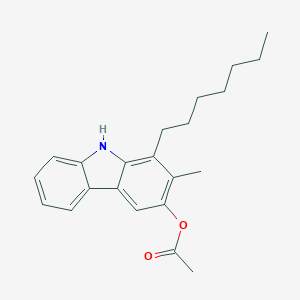
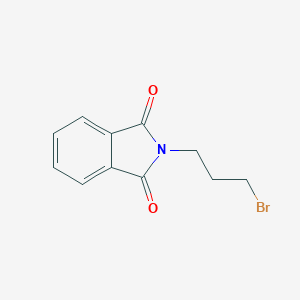
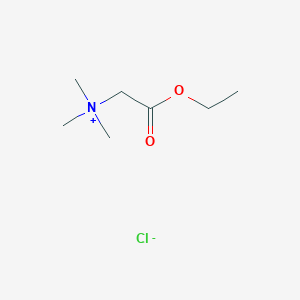
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
